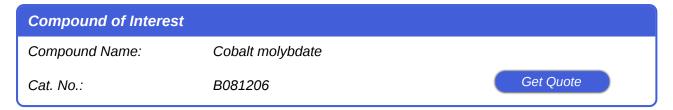


An In-depth Technical Guide to the Solubility of Cobalt Molybdate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) molybdate (CoMoO₄), a compound of interest in catalysis, materials science, and potentially in the development of novel therapeutic agents. This document details the solubility of **cobalt molybdate** in various solvents, outlines experimental protocols for its determination, and provides a theoretical basis for its solubility product.

Executive Summary

Cobalt molybdate is a sparingly soluble salt in water. Its solubility is significantly influenced by the pH of the solvent, exhibiting increased solubility in acidic conditions. In contrast, it is generally considered insoluble in most organic solvents. This guide synthesizes available quantitative and qualitative data, provides detailed experimental methodologies for solubility determination, and includes a theoretical estimation of its solubility product constant (Ksp) based on thermodynamic data.

Physicochemical Properties of Cobalt Molybdate



Property	Value	Reference	
Chemical Formula	CoMoO ₄	[1][2][3][4]	
Molecular Weight	218.87 g/mol	[1][3]	
Appearance	Green or violet crystalline powder	[3][5]	
Melting Point	1040 °C	[1][5]	
Density	4.700 g/cm ³	[1]	

Solubility Profile of Cobalt Molybdate

The solubility of **cobalt molybdate** in various solvents is a critical parameter for its application in different chemical processes.

Aqueous Solubility

Cobalt molybdate is sparingly soluble in water. The reported solubility in water at 20°C is 508 mg/L.[1] This low solubility is a key characteristic of this inorganic salt.

Solubility in Acidic and Alkaline Solutions

Qualitative data indicates that **cobalt molybdate** is more soluble in acidic solutions.[2] This is likely due to the reaction of the molybdate anion (MoO_4^{2-}) with H⁺ ions, which would shift the dissolution equilibrium towards the formation of soluble species. While quantitative data for its solubility in specific acids is not readily available in the reviewed literature, this property is important for processes such as catalyst preparation and recovery.

Information on the solubility of **cobalt molybdate** in alkaline solutions is less prevalent in the literature. However, its use as an electrode material in alkaline media suggests some degree of stability and interaction, though not necessarily high solubility.[6]

Solubility in Organic Solvents

Cobalt molybdate is generally considered to be insoluble in most organic solvents. This is a common characteristic for many inorganic salts. Specific quantitative data for its solubility in



solvents such as methanol, ethanol, or dimethylformamide (DMF) is not widely reported.

Summary of Quantitative Solubility Data

Solvent	Temperature (°C)	Solubility	Reference
Water	20	508 mg/L	[1]
Acidic Solutions	-	More soluble than in water (qualitative)	[2]
Alkaline Solutions	-	No quantitative data available	
Organic Solvents	-	Generally insoluble (qualitative)	_

Theoretical Solubility Product (Ksp)

A directly measured solubility product constant (Ksp) for **cobalt molybdate** is not readily available in the literature. However, it is possible to estimate the Ksp from thermodynamic data, specifically the standard Gibbs free energy of formation ($\Delta G^{\circ}f$).

The dissolution of **cobalt molybdate** in water can be represented by the following equilibrium:

$$CoMoO_4(s) \rightleftharpoons Co^{2+}(aq) + MoO_4^{2-}(aq)$$

The solubility product constant is given by:

$$Ksp = [Co^{2+}][MoO_4^{2-}]$$

The standard Gibbs free energy of formation for CoMoO₄ has been reported.[7][8] The relationship between the standard Gibbs free energy change of a reaction (ΔG° rxn) and the equilibrium constant (K) is given by:

$$\Delta G^{\circ} rxn = -RTInK$$

For the dissolution reaction, K is the Ksp. The ΔG° rxn for the dissolution can be calculated from the standard Gibbs free energies of formation of the products and reactants:



 $\Delta G^{\circ} rxn = [\Delta G^{\circ} f(Co^{2+}(aq)) + \Delta G^{\circ} f(MoO_4^{2-}(aq))] - \Delta G^{\circ} f(CoMoO_4(s))$

By using tabulated values for the standard Gibbs free energies of formation of the aqueous ions and the experimentally determined value for solid **cobalt molybdate**, a theoretical Ksp can be calculated. This provides a valuable estimate of the compound's intrinsic solubility in water.

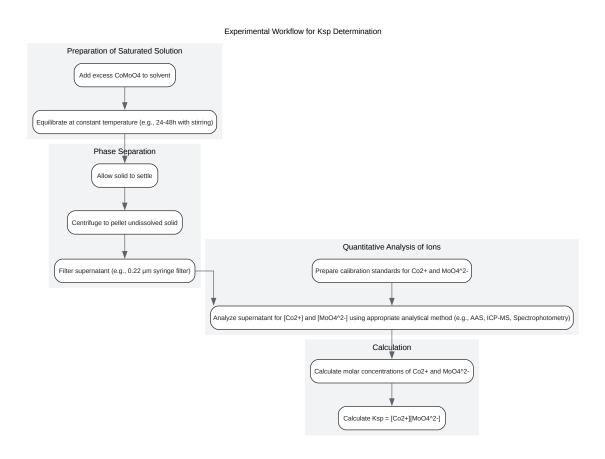
Experimental Protocols for Solubility Determination

A detailed and robust experimental protocol for determining the solubility of **cobalt molybdate** can be designed by combining general methods for sparingly soluble salts with specific analytical techniques for cobalt and molybdate ions.

General Experimental Workflow for Ksp Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility product constant of a sparingly soluble salt like **cobalt molybdate**.





Click to download full resolution via product page



Caption: A generalized workflow for the experimental determination of the solubility product of **cobalt molybdate**.

Detailed Methodologies

5.2.1. Preparation of Saturated Solution

- Add an excess of solid cobalt molybdate to a known volume of the desired solvent (e.g., deionized water, acidic solution, or organic solvent) in a sealed, temperature-controlled vessel.
- Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the dissolved ions is reached. The temperature should be maintained at a constant value (e.g., 25 °C).

5.2.2. Separation of the Saturated Solution

- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred.
- For accurate results, centrifuge the sample to pellet any remaining suspended solids.
- Filter the supernatant through a fine-pore filter (e.g., 0.22 μm) to obtain a clear, saturated solution.

5.2.3. Quantitative Analysis of Ion Concentrations

The concentration of cobalt and molybdate ions in the saturated solution can be determined using various analytical techniques.

5.2.3.1. Determination of Cobalt Concentration

Gravimetric Method: Cobalt can be precipitated from the solution using a reagent such as α-nitroso-β-naphthol.[9][10] The precipitate is then ignited to a stable oxide (Co₃O₄) and weighed. This is a classical and highly accurate method, though it can be time-consuming.



 Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are modern, highly sensitive instrumental methods for determining the concentration of metal ions in a solution.

5.2.3.2. Determination of Molybdate Concentration

• Spectrophotometric Method: Molybdate ions can be reacted with a coloring agent, such as bromopyrogallol red, to form a colored complex.[11][12] The absorbance of the solution is then measured with a spectrophotometer and compared to a calibration curve to determine the molybdate concentration.

5.2.4. Calculation of Solubility and Ksp

- From the determined concentrations of Co²⁺ and MoO₄²⁻ in the saturated solution, the molar solubility of **cobalt molybdate** can be calculated.
- The solubility product constant (Ksp) is then calculated using the formula: Ksp = [Co²⁺] [MoO₄²⁻].

Signaling Pathways and Logical Relationships

The dissolution of **cobalt molybdate** is governed by the principles of chemical equilibrium. The following diagram illustrates the logical relationship between the solid phase and the dissolved ions.

Dissolution Equilibrium of Cobalt Molybdate CoMoO4(s) Dissolution Dissolution Precipitation Co^2+(aq) MoO4^2-(aq)



Click to download full resolution via product page

Caption: The dynamic equilibrium between solid **cobalt molybdate** and its constituent ions in solution.

Conclusion

This technical guide has summarized the available information on the solubility of **cobalt molybdate**. While quantitative data is limited, a clear qualitative understanding of its solubility behavior has been established. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in various solvents with high accuracy. The theoretical estimation of the Ksp provides a valuable starting point for understanding its intrinsic solubility. Further research to obtain quantitative solubility data in a wider range of solvents will be beneficial for expanding the applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. COBALT MOLYBDATE [chembk.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. Cobalt Molybdate ProChem, Inc. [prochemonline.com]
- 4. COBALT MOLYBDENUM OXIDE (CoMoO4) | CoMoO4 | CID 61675 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aaamolybdenum.com [aaamolybdenum.com]
- 6. Tuning the Redox Properties of the Nanostructured CoMoO4 Electrode: Effects of Surfactant Content and Synthesis Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Determination of Standard Gibbs Energies of Formation [research.amanote.com]
- 9. New gravimetric method for cobalt PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. mitrask.com [mitrask.com]
- 11. The spectrophotometric determination of trace molybdenum (VI) after collection and elution as molybdate ion on protonated chitin PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Cobalt Molybdate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081206#solubility-of-cobalt-molybdate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com